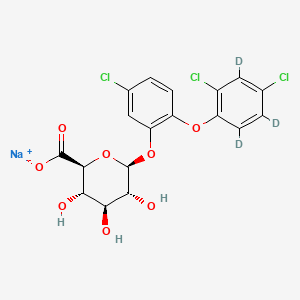![molecular formula C20H26N6O4S3 B12416133 N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)
N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI-82 is a highly potent inhibitor of deoxycytidine kinase, an enzyme that plays a crucial role in the phosphorylation of deoxycytidine. This compound has shown significant biochemical activity, with an IC50 value of 27.8 nanomolar and a Ki value of 9.2 nanomolar . DI-82 is particularly noted for its antitumor effects, making it a promising candidate for cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DI-82 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of DI-82 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: DI-82 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, DI-82 can be converted into its oxidized form.
Reduction: Reducing agents can reverse the oxidation process, restoring DI-82 to its original state.
Substitution: Various substituents can be introduced into the DI-82 molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the DI-82 molecule .
Wissenschaftliche Forschungsanwendungen
DI-82 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of deoxycytidine kinase and its effects on nucleotide metabolism.
Biology: Investigated for its role in cellular processes, particularly in the context of cancer cell proliferation and apoptosis.
Wirkmechanismus
DI-82 exerts its effects by inhibiting deoxycytidine kinase, thereby blocking the phosphorylation of deoxycytidine to deoxycytidine monophosphate. This inhibition disrupts the de novo synthesis of deoxyribonucleotide triphosphates, which are essential for DNA replication and repair. As a result, DI-82 induces cell cycle arrest and apoptosis in cancer cells. Additionally, DI-82 has been shown to inhibit the interaction between decitabine and human thymidylate synthase, further contributing to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Decitabine: Another inhibitor of deoxycytidine kinase, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Gemcitabine: A nucleoside analog that inhibits ribonucleotide reductase and deoxycytidine kinase, used in the treatment of various cancers.
Cytarabine: A chemotherapy agent that inhibits DNA synthesis by incorporating into DNA and inhibiting DNA polymerase.
Uniqueness of DI-82: DI-82 stands out due to its high potency and metabolic stability. Its IC50 and Ki values are significantly lower than those of similar compounds, indicating stronger inhibitory activity. Additionally, DI-82’s ability to completely block the binding of decitabine to thymidylate synthase highlights its unique mechanism of action and potential for use in combination therapies .
Eigenschaften
Molekularformel |
C20H26N6O4S3 |
|---|---|
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
N-[2-[5-[4-[(1R)-1-(4,6-diaminopyrimidin-2-yl)sulfanylethyl]-5-methyl-1,3-thiazol-2-yl]-2-methoxyphenoxy]ethyl]methanesulfonamide |
InChI |
InChI=1S/C20H26N6O4S3/c1-11-18(12(2)32-20-24-16(21)10-17(22)25-20)26-19(31-11)13-5-6-14(29-3)15(9-13)30-8-7-23-33(4,27)28/h5-6,9-10,12,23H,7-8H2,1-4H3,(H4,21,22,24,25)/t12-/m1/s1 |
InChI-Schlüssel |
MBPWFMBRNJJXFY-GFCCVEGCSA-N |
Isomerische SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)[C@@H](C)SC3=NC(=CC(=N3)N)N |
Kanonische SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)C(C)SC3=NC(=CC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


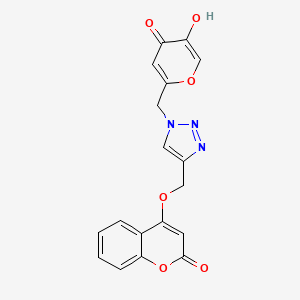

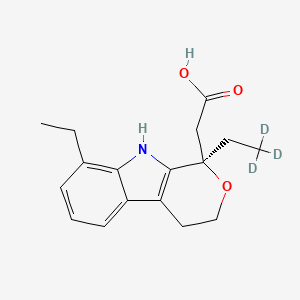

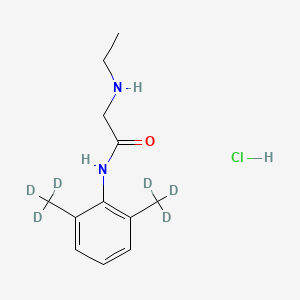
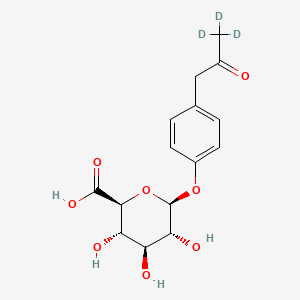

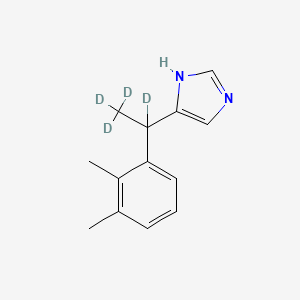
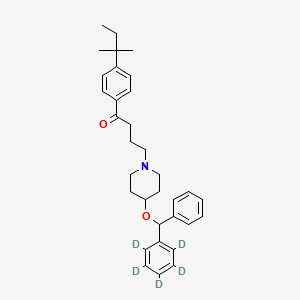
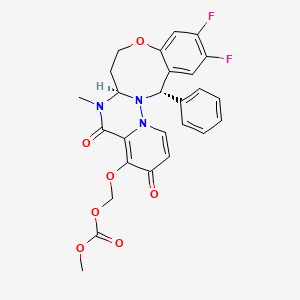
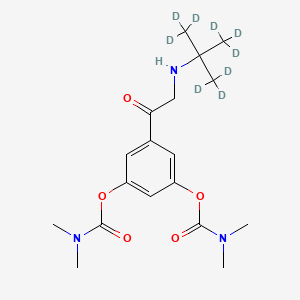
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
